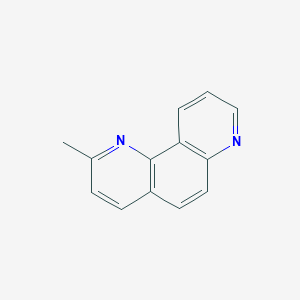

2-Methyl-1,7-phenanthroline

概要

説明

2-Methyl-1,10-phenanthroline is a derivative of phenanthroline . It is a solid substance with a molecular weight of 194.24 . The IUPAC name for this compound is 2-methyl [1,10]phenanthroline .

Synthesis Analysis

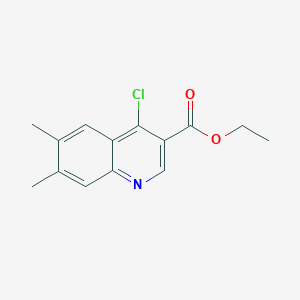

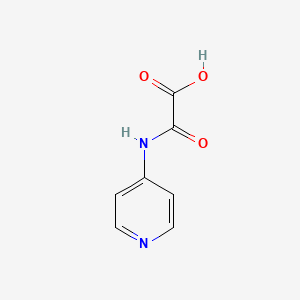

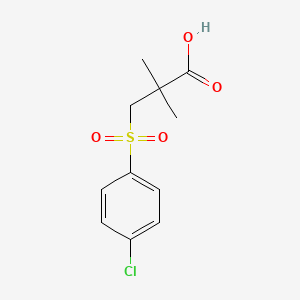

The synthesis of methyl-substituted 1,7-phenanthroline derivatives has been achieved by condensation of 2-methylquinolin-5-amine with aromatic aldehydes and cyclic 1,3-diketones .Molecular Structure Analysis

The molecular structure of 2-Methyl-1,7-phenanthroline is stabilized by the formation of hydrogen bonds and short contacts . The molecular geometry and electron structure of molecules were theoretically evaluated using density functional theory (DFT) methods .Chemical Reactions Analysis

Phenanthrolines, including 2-Methyl-1,7-phenanthroline, are known to bind with many different metal cations to form complexes . The aromatic backbone of phenanthroline also allows for preferential adsorption on few-layer graphene (FLG) films via π–π stacking .Physical And Chemical Properties Analysis

2-Methyl-1,10-phenanthroline is a solid substance that should be stored in a sealed container at room temperature .科学的研究の応用

DNA Binding and Biological Activity

A study by Brodie, Collins, and Aldrich-Wright (2004) investigated the relationship between molecular structure and biological activity in platinum(II) complexes containing methylated derivatives of 1,10-phenanthroline. It was found that different methylation patterns significantly impact the biological activity and DNA binding properties of these compounds. Some derivatives showed greater biological activity, indicating potential applications in the medical and biochemical fields (Brodie, Collins, & Aldrich-Wright, 2004).

Synthesis and Application as Ligands

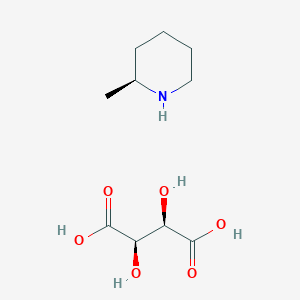

O'Neill and Helquist (1999) described a process for coupling phenanthroline with ketones, which leads to the production of various substituted phenanthrolines. These compounds have potential applications as ligands in metal-promoted reactions, including asymmetric catalysis (O'Neill & Helquist, 1999).

Electrochemical Behavior and Sensing Applications

A study by Gayathri and Senthil Kumar (2014) explored the electrochemical behavior of 1,10-phenanthroline on a multiwalled carbon nanotube surface. They found applications for selective recognition of copper ions and hydrogen peroxide sensing, demonstrating the versatility of phenanthroline derivatives in electrochemical sensors (Gayathri & Senthil Kumar, 2014).

Fluorescent Probes and Ion Recognition

Melek Pamuk Algi (2016) reported the synthesis of a phenanthroline derivative that acts as a fluorescent probe for hypochlorite ion detection in aqueous solutions. This study highlights the potential of phenanthroline derivatives in developing sensitive and selective probes for ion detection (Melek Pamuk Algi, 2016).

Magnetic Properties and Ligand Effects

Research by Nocton et al. (2014) focused on the electronic structure and magnetic properties of 1,10-phenanthroline adducts. They observed that substituents on the phenanthroline ring significantly influence the electronic properties, indicating potential applications in materials science and magnetic resonance imaging (Nocton et al., 2014).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

2-methyl-1,7-phenanthroline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c1-9-4-5-10-6-7-12-11(13(10)15-9)3-2-8-14-12/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUJFAQKFUDBKLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C=CC3=C2C=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00484129 | |

| Record name | 1,7-Phenanthroline, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00484129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-1,7-phenanthroline | |

CAS RN |

61351-90-4 | |

| Record name | 1,7-Phenanthroline, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00484129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

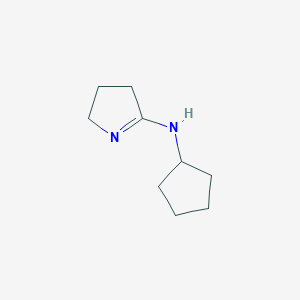

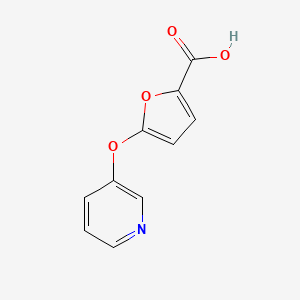

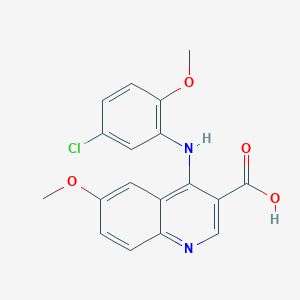

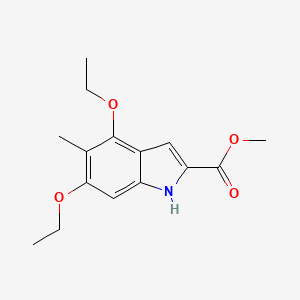

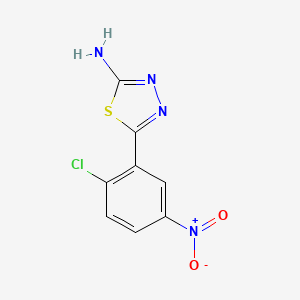

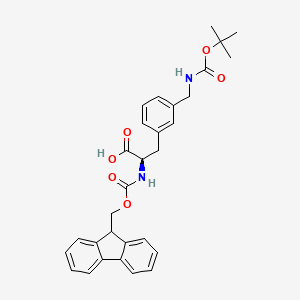

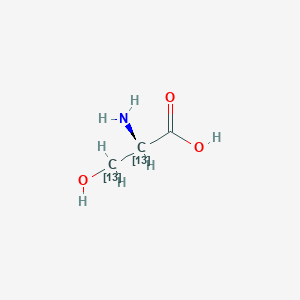

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(1H-pyrazol-1-yl)phenyl]ethanone](/img/structure/B1366886.png)